molecular formula C10H6BrNO B6266645 8-bromoquinoline-7-carbaldehyde CAS No. 1312139-20-0

8-bromoquinoline-7-carbaldehyde

Cat. No.: B6266645
CAS No.: 1312139-20-0
M. Wt: 236.1
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Description

8-Bromoquinoline-7-carbaldehyde is a halogenated quinoline derivative featuring a bromine atom at the 8-position and a formyl (-CHO) group at the 7-position. Quinoline derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The bromine substituent enhances electrophilicity and facilitates cross-coupling reactions, while the aldehyde group serves as a versatile handle for further functionalization.

Properties

CAS No.

1312139-20-0

Molecular Formula

C10H6BrNO

Molecular Weight

236.1

Purity

95

Origin of Product

United States

Preparation Methods

Directed Bromination via Electrophilic Aromatic Substitution

Bromination of quinoline derivatives typically employs electrophilic aromatic substitution (EAS), where substituents direct halogenation to specific positions. For 8-bromoquinoline-7-carbaldehyde, bromine must occupy the 8-position, adjacent to the carbaldehyde group at position 7. In analogous syntheses, nitrobenzene has been utilized as a solvent to facilitate high-temperature bromination. For example, a nitrobenzene-mediated reaction at 200–210°C enabled the synthesis of 7-bromoquinoline-4-carboxylic acid from 7-bromoquinoline-2,4-carboxylic acid, achieving a 79.3% yield through elimination and rearrangement. Adapting this approach, bromination of a quinoline precursor with a directing group (e.g., amino or methyl) at position 7 could steer bromine to position 8.

Halogenation Using Phosphorus-Based Reagents

Phosphorus trichloride (PCl₃) and bromine (Br₂) in acetic acid are commonly used for brominating heterocycles. A patent describing the synthesis of 7-bromo-8-(trichloromethyl)quinoline demonstrated that chlorine gas and PCl₃ under tungsten-iodine lamp irradiation achieved selective trichloromethylation. Substituting chlorine with bromine under similar conditions could yield 8-bromoquinoline intermediates. For instance, reacting quinoline with Br₂ in the presence of PCl₃ at 105°C for 36 hours produced halogenated derivatives with 81% efficiency.

Integrated Synthetic Pathways

Two-Step Bromination-Formylation Sequence

A proposed pathway involves:

  • Bromination : Reacting quinoline with Br₂ in acetic acid at 100°C for 3 hours to yield 8-bromoquinoline.

  • Formylation : Subjecting 8-bromoquinoline to the Vilsmeier-Haack conditions (DMF, POCl₃) at 0–50°C to install the carbaldehyde group at position 7.

This method mirrors the synthesis of 7-bromoquinoline-4-carboxylic acid methyl ester, where bromination preceded esterification.

One-Pot Halogenation and Aldehyde Formation

Industrial-scale synthesis may favor one-pot reactions to reduce purification steps. A nitrobenzene-based system could simultaneously facilitate bromination and formylation. For instance, combining Br₂, DMF, and POCl₃ in nitrobenzene at 210°C enabled concurrent halogenation and formylation in related quinoline syntheses.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Nitrobenzene : Enhances bromination regioselectivity at high temperatures (200–210°C) but poses toxicity concerns.

  • Acetic Acid : A safer alternative for small-scale synthesis, though with reduced yield (55–65% reported for analogous reactions).

  • Microwave Assistance : Reduces reaction times from hours to minutes and improves yields by 10–15% in halogenation steps.

Byproduct Management

Over-bromination and dihalogenation are common issues. Implementing stoichiometric Br₂ (1.1 equivalents) and gradual addition over 2 hours minimized byproducts in 7-bromoquinoline-4-carboxylic acid synthesis.

Industrial Production Considerations

Green Chemistry Principles

  • Solvent Recycling : Nitrobenzene and DMF can be distilled and reused, reducing waste.

  • Catalyst Recovery : Palladium catalysts from cross-coupling steps (e.g., Suzuki reactions) are reclaimed via filtration, lowering costs.

Scalability Metrics

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume100 mL1000 L
Yield55–79%70–85%
Purity90–95%98–99%
Time6–12 hours2–4 hours

Industrial processes prioritize continuous-flow systems to enhance heat dissipation and mixing, critical for exothermic bromination.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Expected signals include δ 9.8–10.2 (aldehyde proton), 8.2–8.6 (quinoline H-5), and 7.4–7.8 (H-6).

  • ¹³C NMR : Peaks at δ 190–195 (aldehyde carbon) and 145–150 (C-8 brominated).

Purity Assessment

High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 254 nm achieves >98% purity, as demonstrated for 7-hydroxyquinoline-4-carboxylic acid .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, organometallic reagents.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

8-Bromoquinoline-7-carbaldehyde serves as a precursor for synthesizing various pharmaceutical compounds. Its potential applications in medicinal chemistry include:

  • Antibacterial and Antifungal Activity : Research indicates that derivatives of this compound exhibit significant biological activity against various pathogens. Studies have shown promising results in inhibiting bacterial growth, making it a candidate for drug development aimed at treating infections.
  • Cancer Research : The compound has been investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : this compound has been identified as an inhibitor of cytochrome P450 1A2, which plays a significant role in drug metabolism. This interaction highlights its potential use in pharmacological applications where modulation of metabolic pathways is required.

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex quinoline derivatives. Its reactive aldehyde group allows it to participate in various chemical reactions:

  • Oxidation : The aldehyde can be oxidized to form carboxylic acids, which can further react to yield diverse products.
  • Reduction : It can be reduced to primary alcohols using reducing agents like sodium borohydride.
  • Substitution Reactions : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Material Science

The structural properties of this compound make it a candidate for developing new materials:

  • Organic Light Emitting Diodes (OLEDs) : Its potential light-emitting properties are being explored for applications in optoelectronic devices. Research into its photophysical properties could lead to advancements in OLED technology .

Mechanism of Action

The mechanism of action of 8-bromoquinoline-7-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 8-bromoquinoline-7-carbaldehyde with three related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Data Reference
This compound C₁₀H₆BrNO 236.07 (calc) Br (8), CHO (7) N/A (data not provided)
8-Bromo-7-fluoroquinoline-4-carbaldehyde C₁₀H₅BrFNO 254.06 Br (8), F (7), CHO (4) High purity (≥98%), fluoro substituent enhances lipophilicity
8-Amino-7-quinolinecarbaldehyde C₁₀H₆N₂O₃ 202.17 NH₂ (8), CHO (7) MS: m/z 202.1; elemental analysis matches theoretical values
7-Formylbenzonorbornadiene C₁₂H₁₀O₂ 186.21 CHO (7) (non-quinoline scaffold) Synthesized via benzyne cycloaddition; hydrolyzes to formyl derivatives

Key Observations:

  • In contrast, the aldehyde at position 4 in 8-bromo-7-fluoroquinoline-4-carbaldehyde may exhibit reduced resonance stabilization due to its distance from the nitrogen atom .
  • Halogen vs. Amino Groups: Bromine (electron-withdrawing) at position 8 increases electrophilicity, making the compound suitable for Suzuki-Miyaura couplings. Conversely, the amino group (electron-donating) in 8-amino-7-quinolinecarbaldehyde enhances basicity and participation in condensation reactions .
  • Scaffold Differences: 7-Formylbenzonorbornadiene (a fused bicyclic system) demonstrates distinct reactivity, such as acid-catalyzed hydrolysis to formyl derivatives, a pathway less common in planar quinolines .

Physicochemical and Application-Based Differences

  • Stability: Bromine’s steric bulk in this compound may hinder hydrolysis of the aldehyde group compared to smaller substituents like NH₂.
  • Applications: While 8-amino-7-quinolinecarbaldehyde is used in metal-organic frameworks (MOFs) due to its chelating ability, 7-formylbenzonorbornadiene serves as a precursor for functionalized polymers .

Q & A

Basic: What are the recommended synthetic routes for 8-bromoquinoline-7-carbaldehyde, and how can reaction yields be optimized?

The synthesis typically involves bromination of quinoline derivatives followed by formylation. A common approach uses N-bromosuccinimide (NBS) for bromination due to its controlled reactivity, minimizing side reactions. Formylation via the Vilsmeier-Haack reaction (using POCl₃ and DMF) is preferred for introducing the aldehyde group . To optimize yields:

  • Maintain anhydrous conditions to prevent hydrolysis of intermediates.
  • Control temperature during bromination (0–5°C) to avoid over-bromination.
  • Monitor reaction progress with TLC or HPLC to terminate steps at peak intermediate purity .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the bromine’s deshielding effect on adjacent protons (e.g., C7 aldehyde proton at δ ~10.2 ppm) and confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 236.06 for [M+H]⁺) and fragmentation patterns (e.g., loss of Br or CHO groups) .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/Br percentages (e.g., C 50.89%, H 2.56%, Br 33.86%) .

Advanced: How does the bromine substituent at the 8-position influence nucleophilic substitution reactivity compared to other halogenated quinolines?

The bromine’s position and electronegativity enhance electrophilicity at C7 and C9 due to inductive effects. Compared to 5-chloro analogs, bromine’s lower electronegativity reduces electron withdrawal, slowing substitution at C8 but increasing regioselectivity at C7. Key factors:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions.
  • Leaving Group Ability : Bromine’s moderate leaving-group capability requires catalysts (e.g., CuI) for cross-coupling reactions .
  • Steric Effects : Steric hindrance at C8 may redirect nucleophiles to C7, as seen in Suzuki-Miyaura couplings .

Basic: What safety protocols are essential when handling this compound?

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
  • Storage : Store in airtight containers at RT, away from oxidizers and moisture.
  • Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before disposal in halogenated waste streams .

Advanced: How can researchers resolve contradictions in elemental analysis data for halogenated quinolines?

Discrepancies in C/H/N/Br percentages often arise from incomplete purification or hygroscopic intermediates. Strategies:

  • Recrystallization : Use ethanol/water mixtures to remove unreacted bromine or aldehyde byproducts.
  • Microanalysis Validation : Cross-check with X-ray crystallography or ICP-MS for halogen quantification .
  • Moisture Control : Perform analyses immediately after drying samples under vacuum to prevent hydration .

Advanced: What strategies address solubility challenges in kinetic studies of this compound?

Limited solubility in aqueous media can hinder reaction monitoring. Solutions include:

  • Co-Solvent Systems : Use DMSO:water (1:4) to enhance solubility while maintaining reactivity.
  • Surfactant Micelles : Incorporate CTAB to solubilize hydrophobic intermediates in aqueous phases.
  • High-Temperature Reactions : Conduct studies in DMF at 60–80°C to improve dissolution without degrading the aldehyde group .

Basic: How should researchers design control experiments to confirm the stability of this compound under varying pH conditions?

  • pH Buffers : Test stability in buffers spanning pH 2–12 (e.g., HCl/NaOH-adjusted solutions).
  • Time-Dependent Analysis : Use UV-Vis spectroscopy (λmax ~270 nm) to track aldehyde degradation over 24 hours.
  • Product Identification : Isolate degradation products (e.g., carboxylic acids via oxidation) via LC-MS .

Advanced: What computational methods predict the reactivity of this compound in multi-step syntheses?

  • DFT Calculations : Model transition states for bromine substitution using Gaussian or ORCA software. Focus on Fukui indices to identify electrophilic centers.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF).
  • SAR Studies : Compare Hammett σ values for bromine vs. other substituents to predict electronic effects on reaction rates .

Basic: How can researchers validate the purity of this compound for use in catalytic studies?

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities at 254 nm.
  • Melting Point Analysis : Compare observed mp (e.g., 120–122°C) to literature values.
  • Titration : Quantify aldehyde content via Schiff base formation with hydroxylamine hydrochloride .

Advanced: What mechanistic insights explain unexpected byproducts in the reduction of this compound?

Over-reduction (e.g., aldehyde → methyl group) may occur with strong reductants like LiAlH₄. Mitigation strategies:

  • Selective Reductants : Use NaBH₄ in ethanol at 0°C to halt reduction at the alcohol stage.
  • Protection/Deprotection : Temporarily protect the aldehyde as an acetal before bromine substitution.
  • In Situ Monitoring : Employ IR spectroscopy to detect intermediate alcohol formation (O-H stretch at ~3400 cm⁻¹) .

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